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molecular formula C7H4BrIN2 B1291567 6-Bromo-3-iodoimidazo[1,2-a]pyridine CAS No. 474706-74-6

6-Bromo-3-iodoimidazo[1,2-a]pyridine

Cat. No. B1291567
M. Wt: 322.93 g/mol
InChI Key: VADGFPDSVWQCHR-UHFFFAOYSA-N
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Patent
US09315502B2

Procedure details

The title compound, light yellow solid (0.28 g, 42%), MS (ISP) m/z=307.3 [(M+H)+], mp 157° C., was prepared in accordance with the general method of intermediate E from commercially available 6-bromo-3-iodoimidazo[1,2-a]pyridine (0.7 g, 2.17 mmol) and commercially available 4-chloro-phenylboronic acid (0.34 g, 2.17 mmol).
[Compound]
Name
solid
Quantity
0.28 g
Type
reactant
Reaction Step One
[Compound]
Name
intermediate E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8](I)=[CH:9][N:10]=2)[CH:7]=1.[Cl:12][C:13]1[CH:18]=[CH:17][C:16](B(O)O)=[CH:15][CH:14]=1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:16]3[CH:17]=[CH:18][C:13]([Cl:12])=[CH:14][CH:15]=3)=[CH:9][N:10]=2)[CH:7]=1

Inputs

Step One
Name
solid
Quantity
0.28 g
Type
reactant
Smiles
Name
intermediate E
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.7 g
Type
reactant
Smiles
BrC=1C=CC=2N(C1)C(=CN2)I
Name
Quantity
0.34 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C(=CN2)C2=CC=C(C=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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